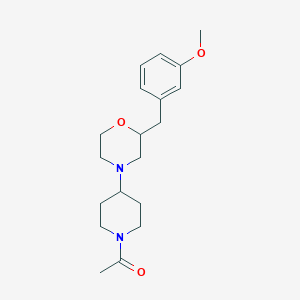![molecular formula C20H25FN2OS B6058875 N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide, commonly known as FMTP, is a synthetic compound that belongs to the class of amide-based compounds. FMTP has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
作用机制
The mechanism of action of FMTP is primarily attributed to its interaction with the dopamine D3 receptor. FMTP acts as a selective antagonist of the D3 receptor, which regulates the release of dopamine in the brain. By blocking the D3 receptor, FMTP reduces the release of dopamine, which is associated with several neuropsychiatric disorders. In addition, FMTP has been reported to exhibit anticancer properties by inhibiting the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTP are primarily related to its interaction with the dopamine D3 receptor. By blocking the D3 receptor, FMTP reduces the release of dopamine, which is associated with several neuropsychiatric disorders. In addition, FMTP has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of FMTP are still under investigation, and more research is needed to fully understand its therapeutic potential.
实验室实验的优点和局限性
FMTP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its potential therapeutic applications in various fields. However, FMTP also has several limitations, including its poor solubility in water and its potential toxicity at high doses. Therefore, caution should be exercised when using FMTP in lab experiments, and appropriate safety measures should be taken.
未来方向
Several future directions can be explored in the research of FMTP. One potential direction is the development of novel FMTP derivatives with improved solubility and reduced toxicity. Another direction is the investigation of FMTP's potential therapeutic applications in other fields, such as pain management and neurodegenerative diseases. Furthermore, more research is needed to fully understand the mechanism of action of FMTP and its biochemical and physiological effects. Overall, FMTP has significant potential for the development of novel therapeutics, and further research is needed to fully explore its therapeutic potential.
合成方法
FMTP can be synthesized using a multistep process that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride and subsequent reaction with 1-(2-thienylmethyl)-piperidine. The resulting compound is then reacted with 3-bromo-1-propanol to yield FMTP. This synthesis method has been reported in several research articles and is considered reliable.
科学研究应用
FMTP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and cancer research. In neuroscience, FMTP has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. FMTP has also been reported to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(thiophen-2-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-15-12-17(21)7-8-19(15)22-20(24)9-6-16-4-2-10-23(13-16)14-18-5-3-11-25-18/h3,5,7-8,11-12,16H,2,4,6,9-10,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPRWXFNACTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)

![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)